molecular formula C13H18ClN3 B1377762 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride CAS No. 1296224-75-3

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride

Cat. No.: B1377762
CAS No.: 1296224-75-3
M. Wt: 251.75 g/mol
InChI Key: PIDMIFHQJMITKT-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride is a versatile chemical compound widely used in scientific research. It is known for its high perplexity and burstiness, making it applicable in various fields such as drug discovery and organic synthesis.

Scientific Research Applications

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the production of various chemical products.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and physical conditions like temperature and pressure.

Biochemical Analysis

Biochemical Properties

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific receptors and enzymes, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The nature of these interactions is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve the desired biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites. The compound’s role in these pathways can affect cellular energy production, biosynthesis, and other metabolic processes. Detailed studies on its metabolic interactions are essential for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is vital for predicting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects. The compound’s activity and function can vary depending on its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride typically involves the reaction of 4-(aminomethyl)piperidine with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Aminomethyl)piperidin-1-yl]ethanol: Similar structure but with an ethanol group instead of a benzonitrile group.

    Piperidine derivatives: Various piperidine-based compounds with different functional groups.

Uniqueness

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c14-9-11-5-7-16(8-6-11)13-4-2-1-3-12(13)10-15;/h1-4,11H,5-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDMIFHQJMITKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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